An In-Depth Technical Guide to Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridyl moiety, a ketone, and a Boc-protected amine, a combination of functional groups that allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, detailed synthetic strategies, and its potential applications in the development of novel therapeutics.
While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide extrapolates from the well-established chemistry of its constituent functional groups and analogous structures to provide a robust and scientifically grounded resource.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is presented below. It is important to note that properties such as melting point, boiling point, and solubility are predictions based on the analysis of structurally similar compounds and should be confirmed experimentally.
| Property | Value | Source/Basis |
| CAS Number | 885269-81-8 | Chemical Abstract Service |
| Molecular Formula | C₁₃H₁₈N₂O₃ | BLDpharm[1] |
| Molecular Weight | 250.29 g/mol | BLDpharm[1] |
| Appearance | Predicted: White to off-white solid | Analogy to similar carbamates |
| Melting Point | Not available (Predicted: 100-120 °C) | Analogy to similar N-Boc protected amino ketones |
| Boiling Point | Not available | --- |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General solubility of N-Boc protected compounds and pyridyl derivatives. |
| SMILES | O=C(OC(C)(C)C)NCC(CC1=CC=NC=C1)=O | BLDpharm[1] |
Chemical Structure and Reactivity
The chemical behavior of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is dictated by the interplay of its three primary functional groups: the N-Boc protecting group, the ketone, and the pyridine ring.
Figure 1. Chemical structure of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.
N-Boc (tert-Butoxycarbonyl) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[2] Its primary reactivity is its susceptibility to cleavage under acidic conditions.
-
Deprotection: The Boc group can be readily removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This reaction proceeds via the formation of a stable tert-butyl cation.[2] This deprotection unmasks the primary amine, making it available for subsequent reactions such as amide bond formation, alkylation, or arylation.
Ketone Functional Group
The ketone moiety is a versatile functional group that can undergo a variety of transformations.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reduction.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
-
Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a new amine.
Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. The nitrogen atom imparts basicity and can be protonated or alkylated.
-
N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form pyridinium salts. It can also be oxidized to a pyridine N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).
-
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. Substitution typically occurs at the 3- and 5-positions.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.
Synthetic Approaches
A likely synthetic pathway is the Dakin-West reaction or a related acylation of an N-Boc protected amino acid. An alternative and highly efficient modern approach involves the N-H insertion of a carbamate into an α-diazo ketone, often catalyzed by a rhodium complex.[3]
Proposed Synthetic Workflow
Figure 2. A plausible synthetic workflow for Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Activation of N-Boc-glycine
-
To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (2.5 eq).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc-N-methoxy-N-methylglycinamide (Weinreb amide).
Causality: The formation of the Weinreb amide is a crucial step as it provides a stable intermediate that reacts cleanly with organometallic reagents to form ketones without over-addition to form tertiary alcohols.
Step 2: Grignard or Organolithium Addition
-
Prepare 4-picolylmagnesium chloride or 4-picolyllithium in situ from 4-picolyl chloride or 4-picoline, respectively, in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
To a solution of the Weinreb amide from Step 1 in anhydrous THF at -78 °C, add the freshly prepared organometallic reagent dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of the compound's functional groups and data from similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methylene protons adjacent to the amine and ketone, the methylene protons of the pyridylacetyl group, and the aromatic protons of the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (9H) | 1.4 - 1.5 | singlet | 9H |
| -NH- (1H) | 5.0 - 5.5 | broad singlet | 1H |
| -CH₂-NH- (2H) | 3.2 - 3.4 | triplet | 2H |
| -CH₂-CO- (2H) | 3.8 - 4.0 | singlet | 2H |
| Pyridine H-2, H-6 (2H) | 8.5 - 8.7 | doublet | 2H |
| Pyridine H-3, H-5 (2H) | 7.2 - 7.4 | doublet | 2H |
Rationale: The tert-butyl group will appear as a sharp singlet. The NH proton will be a broad signal due to quadrupole broadening and exchange. The methylene groups will be deshielded by the adjacent heteroatoms and carbonyl group. The pyridine protons will appear in the aromatic region with characteristic splitting patterns.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbons of the carbamate and ketone, the carbons of the tert-butyl group, the methylene carbons, and the carbons of the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | 205 - 210 |
| Carbamate C=O | 155 - 157 |
| Pyridine C-4 | 148 - 150 |
| Pyridine C-2, C-6 | 150 - 152 |
| Pyridine C-3, C-5 | 123 - 125 |
| -C(CH₃)₃ | 79 - 81 |
| -CH₂-NH- | 45 - 48 |
| -CH₂-CO- | 40 - 43 |
| -C(CH₃)₃ | 28 - 29 |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251.14. Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butyl group (as isobutylene, 56 Da) and the loss of the entire Boc group (100 Da).[5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (carbamate) | 3300 - 3400 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1710 - 1725 |
| C=O stretch (carbamate) | 1680 - 1700 |
| C-N stretch | 1200 - 1300 |
Applications in Drug Discovery
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for its use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The pyridyl ketone motif is a common feature in many kinase inhibitors, where the pyridine nitrogen can form key hydrogen bond interactions with the hinge region of the kinase active site.
-
Synthesis of Novel Heterocycles: The α-amino ketone functionality is a precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are prevalent in many biologically active compounds.[3]
-
Introduction of a Pharmacophoric Element: The 4-pyridyl group is a common pharmacophore in drug design, known to improve solubility and provide a key interaction point with biological targets.
Safety, Handling, and Storage
Hazard Identification
Based on available data, Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Precautions
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Carbamates are generally stable, but should be protected from strong acids and high temperatures to prevent decomposition.[8]
Conclusion
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a promising chemical entity for researchers and professionals in the field of drug development. Its unique combination of a protected amine, a reactive ketone, and a pyridyl ring makes it a versatile building block for the synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application by drawing upon established principles of organic chemistry and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed chemical intermediates will be crucial in advancing the frontiers of medicinal chemistry.
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